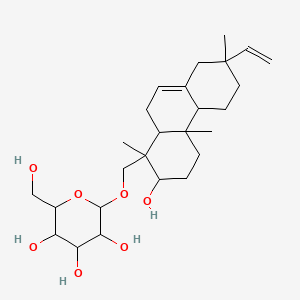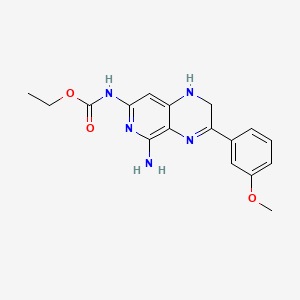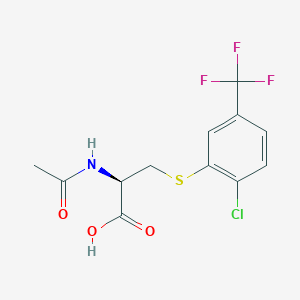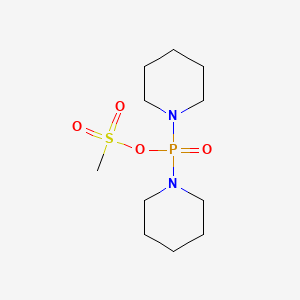
Di(piperidin-1-yl)phosphoryl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(piperidin-1-yl)phosphoryl methanesulfonate: is a chemical compound that features a phosphoryl group bonded to two piperidine rings and a methanesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of di(piperidin-1-yl)phosphoryl methanesulfonate typically involves the reaction of piperidine with phosphoryl chloride and methanesulfonic acid. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Di(piperidin-1-yl)phosphoryl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The methanesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Aplicaciones Científicas De Investigación
Chemistry: Di(piperidin-1-yl)phosphoryl methanesulfonate is used as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds. It is also employed in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may be used in the design of new drugs or as a tool for studying biochemical pathways .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets. Its potential therapeutic applications are being explored in various medical research studies .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of advanced materials and chemical intermediates .
Mecanismo De Acción
The mechanism by which di(piperidin-1-yl)phosphoryl methanesulfonate exerts its effects involves its interaction with specific molecular targets. The phosphoryl group can form bonds with various biological molecules, influencing their structure and function. The piperidine rings may also play a role in the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Piperidine derivatives: Compounds like piperidine and its substituted derivatives share structural similarities with di(piperidin-1-yl)phosphoryl methanesulfonate.
Phosphoryl compounds: Other phosphoryl-containing compounds, such as phosphoryl chloride and phosphoryl esters, have similar functional groups.
Methanesulfonates: Compounds like methanesulfonic acid and its esters are related due to the presence of the methanesulfonate group.
Uniqueness: The presence of both piperidine rings and a phosphoryl group makes it distinct from other similar compounds .
Propiedades
Número CAS |
137090-23-4 |
|---|---|
Fórmula molecular |
C11H23N2O4PS |
Peso molecular |
310.35 g/mol |
Nombre IUPAC |
di(piperidin-1-yl)phosphoryl methanesulfonate |
InChI |
InChI=1S/C11H23N2O4PS/c1-19(15,16)17-18(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H2,1H3 |
Clave InChI |
MWTPLRCOPOCRIM-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OP(=O)(N1CCCCC1)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


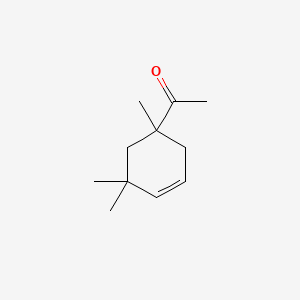
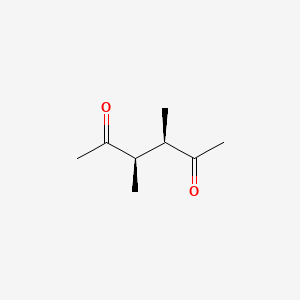

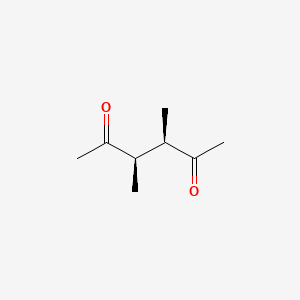
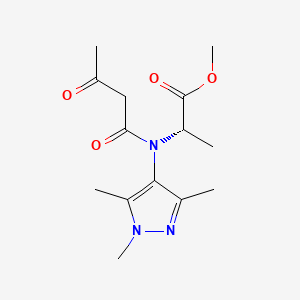
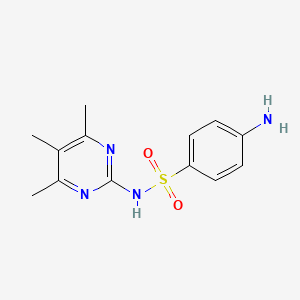
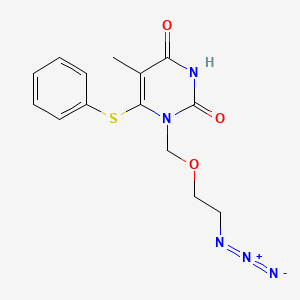

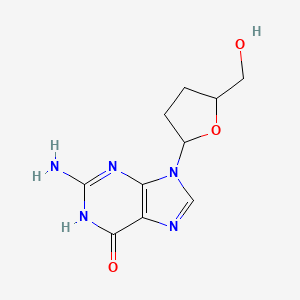
![3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole](/img/structure/B12807296.png)
